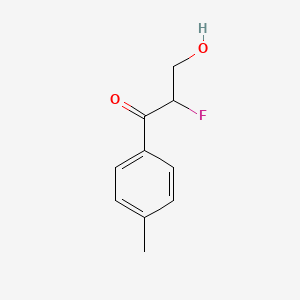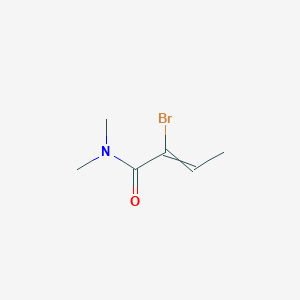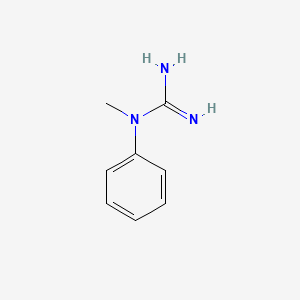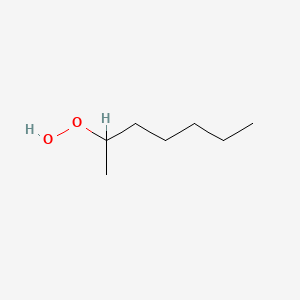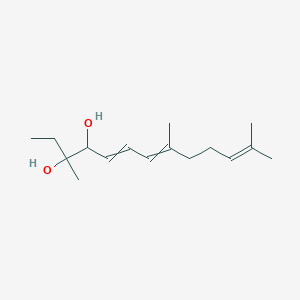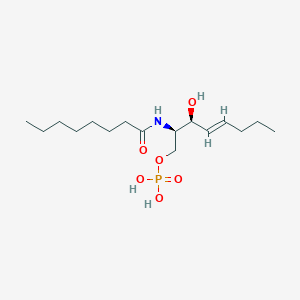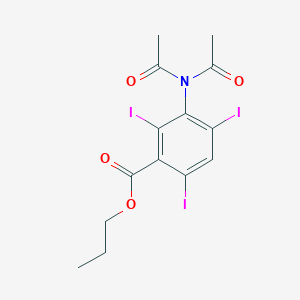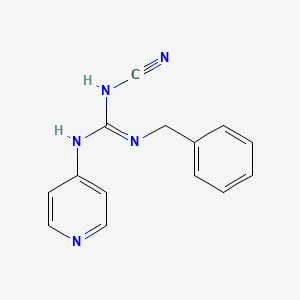
Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-2-cyano-3-(4-pyridyl)guanidine is a chemical compound with the molecular formula C14H13N5 It is known for its unique structure, which includes a benzyl group, a cyano group, and a pyridyl group attached to a guanidine core
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine can be synthesized through a multi-step process involving the reaction of benzylamine with cyanogen bromide, followed by the addition of 4-pyridinecarboxaldehyde. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine are not widely documented, the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity.
化学反应分析
Types of Reactions: 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted guanidines depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds.
作用机制
The mechanism by which 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyano and pyridyl groups play a crucial role in its binding affinity and specificity, influencing various biochemical pathways.
相似化合物的比较
- N-(6-(4-chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine (CHS 828)
- Pinacidil (N-cyano-N’-(4-pyridyl)-N’'-(1,2,2-trimethylpropyl)guanidine)
- Cimetidine (N-cyano-N’-methyl-N’'-[2-[(5-methylimidazol-4-yl)methyl]thio]ethyl)guanidine)
Uniqueness: 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
60560-41-0 |
|---|---|
分子式 |
C14H13N5 |
分子量 |
251.29 g/mol |
IUPAC 名称 |
2-benzyl-1-cyano-3-pyridin-4-ylguanidine |
InChI |
InChI=1S/C14H13N5/c15-11-18-14(19-13-6-8-16-9-7-13)17-10-12-4-2-1-3-5-12/h1-9H,10H2,(H2,16,17,18,19) |
InChI 键 |
HKCIAYNSNFLSIC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN=C(NC#N)NC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


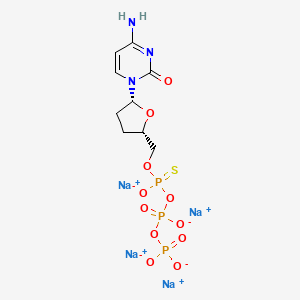
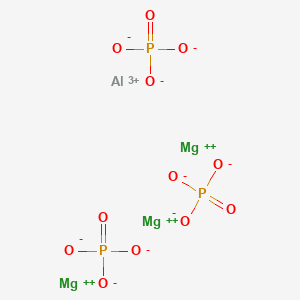
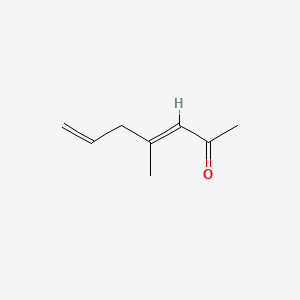
![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
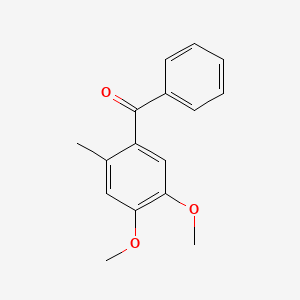
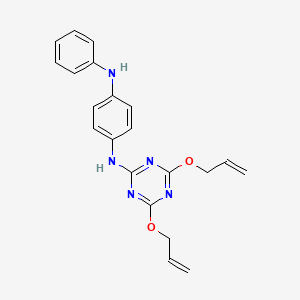
![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
